3-(Aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione 3-(Aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17805648
InChI: InChI=1S/C7H15NO3S/c1-11-7(5-8)3-2-4-12(9,10)6-7/h2-6,8H2,1H3
SMILES:
Molecular Formula: C7H15NO3S
Molecular Weight: 193.27 g/mol

3-(Aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione

CAS No.:

Cat. No.: VC17805648

Molecular Formula: C7H15NO3S

Molecular Weight: 193.27 g/mol

* For research use only. Not for human or veterinary use.

3-(Aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione -

Specification

Molecular Formula C7H15NO3S
Molecular Weight 193.27 g/mol
IUPAC Name (3-methoxy-1,1-dioxothian-3-yl)methanamine
Standard InChI InChI=1S/C7H15NO3S/c1-11-7(5-8)3-2-4-12(9,10)6-7/h2-6,8H2,1H3
Standard InChI Key GFSFSHPUXQHPLV-UHFFFAOYSA-N
Canonical SMILES COC1(CCCS(=O)(=O)C1)CN

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s core consists of a thiane ring—a saturated six-membered ring containing one sulfur atom—modified by two key functional groups:

  • A sulfone group (SO2\text{SO}_2) at the 1-position, indicated by the "1lambda6" notation, which specifies sulfur’s +4 oxidation state .

  • Aminomethyl (CH2NH2\text{CH}_2\text{NH}_2) and methoxy (OCH3\text{OCH}_3) substituents at the 3-position, contributing to its polarity and reactivity.

The IUPAC name, 3-(aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione, reflects this arrangement. Its SMILES notation, NCC1(OC)CCS(=O)(=O)C1\text{NCC1(OC)CCS(=O)(=O)C1}, further clarifies the connectivity .

Comparative Structural Analysis

Structurally analogous compounds include:

  • 3-(Aminomethyl)-3-ethyl-1lambda6-thiolane-1,1-dione: A five-membered thiolane ring with an ethyl group instead of methoxy .

  • 3-(Aminomethyl)-1lambda6-benzothiophene-1,1-dione hydrochloride: A fused aromatic system with a benzothiophene core .

  • 3-Amino-4-methyl-1lambda6-thiolane-1,1-dione: A thiolane derivative with an amino group at the 3-position and a methyl group at the 4-position .

These analogs highlight the role of ring size, substituents, and aromaticity in modulating physicochemical and biological properties .

Property3-(Aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione3-(Aminomethyl)-3-ethyl-1lambda6-thiolane-1,1-dione 3-Amino-4-methyl-1lambda6-thiolane-1,1-dione
Molecular FormulaC7H15NO3S\text{C}_7\text{H}_{15}\text{NO}_3\text{S}C7H15NO2S\text{C}_7\text{H}_{15}\text{NO}_2\text{S}C5H11NO2S\text{C}_5\text{H}_{11}\text{NO}_2\text{S}
Molecular Weight (g/mol)193.27177.27149.21
Ring Size6-membered (thiane)5-membered (thiolane)5-membered (thiolane)
Key SubstituentsMethoxy, aminomethylEthyl, aminomethylAmino, methyl

Synthesis and Physicochemical Properties

Physicochemical Profile

Key properties inferred from structural analogs include:

  • Solubility: Polar sulfone and amine groups likely confer water solubility, though the methoxy moiety may enhance lipophilicity .

  • Stability: Sulfones are generally thermally stable but susceptible to strong reducing agents .

  • Spectroscopic Signatures: Infrared (IR) spectra would show SO2\text{SO}_2 stretching vibrations near 1150–1300 cm1^{-1}, while nuclear magnetic resonance (NMR) would reveal distinct proton environments for the aminomethyl (δ\delta 2.5–3.5 ppm) and methoxy groups (δ\delta 3.3–3.7 ppm) .

Biological Activity and Mechanisms

Enzyme Interactions

Preliminary studies suggest the compound interacts with metabolic enzymes, potentially inhibiting or activating targets such as:

  • Cytochrome P450 (CYP) isoforms: Sulfone-containing compounds often modulate CYP activity, affecting drug metabolism .

  • Amino acid decarboxylases: The aminomethyl group may mimic endogenous substrates, altering neurotransmitter synthesis .

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s bifunctional reactivity (amine and sulfone) positions it as a candidate for:

  • Prodrug Design: Amine groups facilitate conjugation with targeting moieties .

  • Enzyme Inhibitors: Sulfone motifs often serve as transition-state analogs in protease inhibitors .

Material Science Innovations

In polymer chemistry, sulfone groups improve:

  • Thermal Stability: Polyethersulfones (PES) derived from similar structures withstand high temperatures .

  • Solvent Resistance: Sulfone-containing resins resist degradation in harsh chemical environments .

Future Research Directions

Critical gaps include:

  • Mechanistic Studies: Elucidating interactions with specific enzyme targets using crystallography or kinetic assays .

  • Structure-Activity Relationships (SAR): Systematically varying substituents to optimize potency and selectivity .

  • Scalable Synthesis: Developing cost-effective, green chemistry routes for industrial production .

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